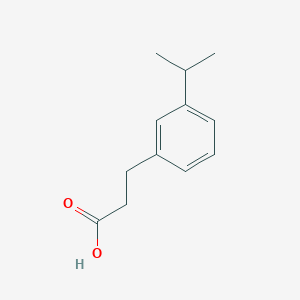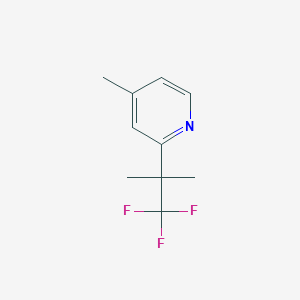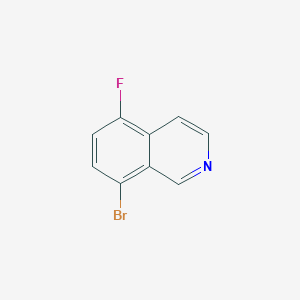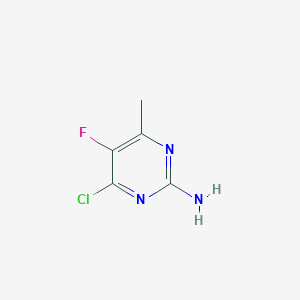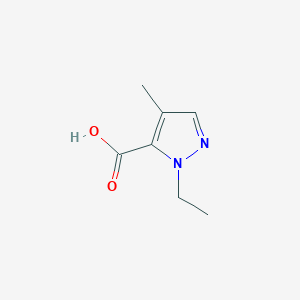
5-Bromo-2,2-dimethylcyclopentanone
Vue d'ensemble
Description
5-Bromo-2,2-dimethylcyclopentan-1-one is a chemical compound with the CAS Number: 1379265-83-4 . It has a molecular weight of 191.07 and its InChI Code is 1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,2-dimethylcyclopentan-1-one is 1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a cyclopentanone ring with two methyl groups (CH3) attached to one carbon, and a bromine atom attached to another carbon.Physical And Chemical Properties Analysis
5-Bromo-2,2-dimethylcyclopentan-1-one is a liquid . Its molecular weight is 191.07 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Key Intermediate in Antifungal Agent Production
5-Bromo-2,2-dimethylcyclopentanone is a key intermediate in the production of the antifungal agent metconazole . Metconazole is widely used in agriculture to control a broad spectrum of fungi that cause plant diseases.
Component in Organic Synthesis
This compound is also used in organic synthesis due to its unique structure. The bromine atom can act as a good leaving group, making it useful in substitution reactions. The cyclopentanone ring is a versatile building block in organic synthesis, and the two methyl groups can provide steric hindrance, which can be exploited in certain reactions .
Research and Development
As a specialty chemical, 5-Bromo-2,2-dimethylcyclopentanone is often used in research and development settings. Scientists can use it to study its properties, reactions, and potential applications .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-2,2-dimethylcyclopentanone are not well-documented in the literature. This compound is a derivative of cyclopentanone, a cyclic ketone. Ketones, in general, can react with a variety of nucleophiles, including amines, hydrazines, and hydroxylamines .
Mode of Action
The mode of action of 5-Bromo-2,2-dimethylcyclopentanone is likely to involve nucleophilic substitution reactions. The bromine atom on the cyclopentanone ring can be replaced by a nucleophile, such as an amine or hydrazine . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .
Biochemical Pathways
Based on its chemical structure, it could potentially participate in reactions involving nucleophilic substitution at the bromine position . The products of these reactions could then interact with various biochemical pathways, depending on their specific structures.
Pharmacokinetics
The presence of the bromine atom could also influence its metabolism and excretion .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions suggests that it could interact with a variety of cellular targets, potentially leading to various biological effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action of 5-Bromo-2,2-dimethylcyclopentanone. For example, the rate of nucleophilic substitution reactions could be influenced by the pH of the environment, as well as the presence of other nucleophiles .
Propriétés
IUPAC Name |
5-bromo-2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGETZFSNTKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Furan-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3100819.png)
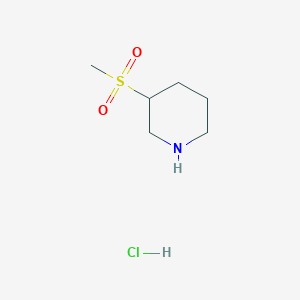
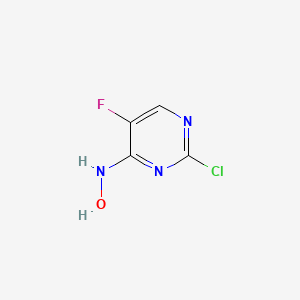
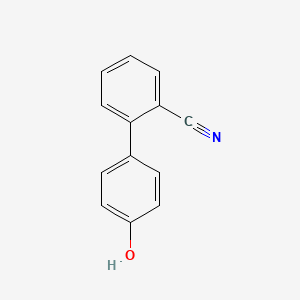

![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)
